Mycotrienin II

Descripción

Contextualization within Natural Products Chemistry and Microbiology

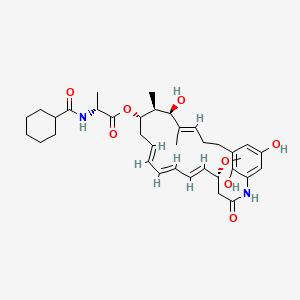

Mycotrienin II belongs to the ansamycin (B12435341) family, a group of macrolide antibiotics characterized by a macrocyclic lactam ring bridged by an ansa chain. medchemexpress.comjst.go.jp These compounds are of significant interest in natural products chemistry due to their complex and varied molecular architectures, which often present considerable challenges and opportunities for total synthesis and structural modification. ucc.edu.gh this compound, specifically, is classified as a triene-ansamycin, noted for the conjugated triene system within its structure. nih.gov

From a microbiological perspective, this compound is a secondary metabolite produced by actinomycete bacteria, primarily strains of Streptomyces. medchemexpress.comcapes.gov.br Originally investigated for its antifungal properties, it is active against various fungi and yeasts but notably inactive against bacteria. medchemexpress.commedchemexpress.com Its biological profile extends to antitumor activities, making it a subject of research in oncology. medchemexpress.combioaustralis.com The compound is also a known inhibitor of protein synthesis, a mechanism that underlies some of its biological effects. medchemexpress.comniph.go.jp The study of this compound and its producing organisms contributes to the broader understanding of microbial secondary metabolism, including the intricate biosynthetic pathways that create such complex molecules. acs.orgnih.gov

Historical Perspective of Discovery and Initial Characterization

This compound was first reported in the early 1980s as a product isolated from the fermentation broth of the microorganism Streptomyces rishiriensis. nih.govcapes.gov.br Initial research focused on its isolation, purification, and the determination of its fundamental physicochemical and biological properties. capes.gov.br In these early studies, it was identified alongside a related compound, Mycotrienin I, from which it can be interconverted through an oxidation-reduction reaction. tandfonline.com this compound is the reduced, hydroquinone (B1673460) form, while Mycotrienin I is the oxidized, quinone form. tandfonline.com

The structural elucidation of this compound was a significant undertaking, accomplished through a combination of chemical degradation and extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comnpatlas.orgnih.gov These studies revealed its unique 21-membered macrocyclic lactam structure, which features a cyclohexylcarbonyl moiety attached to an alanine (B10760859) unit, forming a side chain. jst.go.jptandfonline.com This detailed characterization laid the groundwork for subsequent investigations into its biosynthesis, mechanism of action, and potential applications in various fields of biological research. jst.go.jpresearchgate.net The compound is also known by the synonyms Ansatrienin B and Antibiotic T-23II. bioaustralis.comknapsackfamily.com

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₀N₂O₈ | bioaustralis.comnih.gov |

| Molecular Weight | 638.8 g/mol | bioaustralis.com |

| Appearance | White Powder | tandfonline.com |

| Melting Point | 151°C | tandfonline.com |

| Optical Rotation | [α]D²⁵ +288° (c=1.0, MeOH) | tandfonline.com |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO; Poor water solubility. | bioaustralis.com |

Spectroscopic Data Highlights for this compound

Spectroscopic methods were crucial for the structure elucidation of this compound. Key data points are presented here.

| Spectroscopic Data | Values | Source |

| UV Absorption (in MeOH) | λmax 260 nm (ε 40800), 270 nm (ε 52300), 280 nm (ε 40500), 310 nm (ε 5900) | tandfonline.com |

| Infrared (IR) Absorption (KBr) | νmax 3350, 3340 (NH, OH), 1730, 1200 (ester), 1650, 1535 (amide) cm⁻¹ | tandfonline.com |

Selected Research Findings on Biological Activity

This compound has been shown to exhibit several biological activities in vitro. The following table details some of these research findings.

| Activity Type | Research Finding | IC₅₀/MIC | Source |

| Antifungal Activity | Minimum Inhibitory Concentration (MIC) against Candida krusei IFO 0590 | 4.0 µg/ml | medchemexpress.commedchemexpress.com |

| Antifungal Activity | Minimum Inhibitory Concentration (MIC) against Saccharomyces cerevisiae IFO 0304 | 8.0 µg/ml | medchemexpress.com |

| Antifungal Activity | Minimum Inhibitory Concentration (MIC) against Penicillium chrysogenum 1AM 7106 | 12.5 µg/ml | medchemexpress.com |

| Inhibition of Bone Resorption | Inhibition of parathyroid hormone-stimulated bone resorption in fetal rat long bones | 21 nM | researchgate.netresearchgate.net |

| Inhibition of Protein Synthesis | Inhibition of L-leucine incorporation in A549 cells | 58 nM | medchemexpress.comniph.go.jp |

| Inhibition of ICAM-1 Expression | Inhibition of TNF-α-induced ICAM-1 expression | 300 nM | medchemexpress.com |

Structure

3D Structure

Propiedades

Número CAS |

11050-90-1 |

|---|---|

Fórmula molecular |

C36H50N2O8 |

Peso molecular |

638.8 g/mol |

Nombre IUPAC |

[(5R,6E,8E,10E,13S,14S,15R,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1 |

Clave InChI |

VVJDHJZQBGWPEQ-NXBJUTJHSA-N |

SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

SMILES isomérico |

C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/[C@@H]1O)\C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |

SMILES canónico |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Otros números CAS |

82189-04-6 |

Sinónimos |

mycotrienin II |

Origen del producto |

United States |

Isolation and Biosynthetic Pathways of Mycotrienin Ii

Microbial Producers and Fermentation

The production of Mycotrienin II is primarily associated with specific bacterial species, particularly within the genus Streptomyces. These microorganisms are cultivated under controlled fermentation conditions to yield the compound.

Streptomyces Species as Progenitors

Several species of Streptomyces have been identified as producers of this compound. Notably, Streptomyces rishiriensis and Streptomyces collinus are well-documented sources of this compound. academie-sciences.fracs.orgnih.govcapes.gov.br Research has shown that these species, among others, synthesize this compound as a secondary metabolite. academie-sciences.fracs.orgcapes.gov.br For instance, Streptomyces collinus Tü 1892 has been used in studies to investigate the biosynthetic pathway of ansatrienins, which include this compound. acs.orgnih.gov Similarly, Streptomyces rishiriensis has been the subject of research focusing on the isolation and characterization of mycotrienins. nih.govcapes.gov.br Another producing organism is Streptomyces sp. USF-319, from which this compound and other ansamycin (B12435341) antibiotics have been isolated. tandfonline.com Additionally, Streptomyces sp. PAE37 has been identified as a producer of this compound alongside other triene-ansamycins. researchgate.netresearchgate.net

Other Producing Microorganisms

While Streptomyces are the most prominent producers, other microorganisms have also been reported to synthesize compounds related to this compound. For example, Nocardia sp. has been shown to produce macbecins, which share structural similarities with the ansamycin class of antibiotics. academie-sciences.fr Microbial transformation of this compound has been observed with Bacillus megaterium, indicating the involvement of other bacteria in its metabolic processes. jst.go.jp

Fermentation Processes for this compound Production

The production of this compound is achieved through submerged fermentation of the producing microorganisms. The fermentation broth, which contains the microbial cells and the secreted metabolites, serves as the starting material for extraction. capes.gov.brsci-hub.se For instance, the fermentation of Streptomyces sp. No. 83-16 in a 400-liter volume has been described for the production of related trienomycins. sci-hub.se The culture filtrate from the fermentation of Streptomyces USF-319 is extracted to isolate this compound. tandfonline.com A detailed fermentation process for a Streptomyces cacao subspecies involves using a specific medium (SPY medium) and culturing for several days to achieve production. google.com

Isolation and Purification Methodologies

The isolation of this compound from the fermentation broth is a multi-step process that involves extraction from the biological matrix followed by purification using chromatographic techniques.

Chromatographic Techniques for Separation

Chromatography is a critical step in obtaining pure this compound. Silica (B1680970) gel column chromatography is a commonly employed method for the initial separation of the crude extract. researchgate.netsci-hub.seresearchgate.net This is often followed by more refined techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. researchgate.netsci-hub.segoogle.com For example, a gradient solvent system of chloroform-methanol is used with silica gel columns, followed by preparative HPLC with a methanol-water solvent system. sci-hub.se High-speed countercurrent chromatography has also been utilized in the separation of similar trienomycin compounds. google.com

Extraction Methods from Biological Matrices

The first step in isolating this compound is to extract it from the fermentation culture. This typically involves solvent extraction of the culture broth or the mycelium. researchgate.netresearchgate.netcapes.gov.br Ethyl acetate (B1210297) is a frequently used solvent for extracting the compound from the culture filtrate after adjusting the pH. tandfonline.comsci-hub.se The mycelium can also be extracted with solvents to recover the compound. capes.gov.brtandfonline.com

Biosynthesis of this compound

The biosynthesis of this compound, also known as ansatrienin, is a multifaceted process originating from the convergence of the shikimate and polyketide pathways. nih.govresearchgate.net The core structure is assembled using 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit, which is then elaborated by a polyketide synthase. nih.govresearchgate.net

The main carbon framework of this compound is of polyketide origin. tandfonline.com The polyketide chain is assembled by a Type I polyketide synthase (PKS). academie-sciences.fr This large, multifunctional enzyme catalyzes the sequential condensation of small carboxylic acid units to build the complex macrocycle. The ansamycin antibiotics, including this compound, are formed through the assembly of their polyketide chains with AHBA serving as the initial building block. nih.gov

Labeling experiments have been crucial in deciphering the building blocks of the mycotrienin macrocycle. Studies using isotopically labeled precursors have confirmed the incorporation of several key molecules:

3-Amino-5-hydroxybenzoic Acid (AHBA): This compound serves as the starter unit for the polyketide chain assembly. nih.govresearchgate.net The biosynthesis of AHBA itself is a significant pathway, derived from intermediates of the shikimate pathway. nih.govacs.org The gene for AHBA synthase, the enzyme catalyzing the final step in AHBA formation, has been instrumental in identifying the biosynthetic gene clusters for ansamycins. nih.gov

Acetate and Propionate (B1217596): Feeding studies with sodium [1-¹³C]acetate and sodium [1-¹³C]propionate have demonstrated their incorporation into the mycotrienin structure. Specifically, for the closely related Mycotrienin I, it was found that six acetate units and two propionate units are incorporated into the molecule. jst.go.jpscispace.com This provides direct evidence for the polyketide nature of the ansamycin backbone. tandfonline.com

Table 1: Precursor Incorporation in Mycotrienin Biosynthesis

| Precursor Molecule | Role in Biosynthesis | Supporting Evidence |

| 3-Amino-5-hydroxybenzoic Acid (AHBA) | Starter unit for polyketide synthesis. nih.govresearchgate.net | Identified as the precursor to the mC7N unit in ansamycins. researchgate.netresearchgate.net Labeled AHBA is efficiently incorporated. researchgate.net |

| Acetate | Extender unit in the polyketide chain. | Labeling experiments with [1-¹³C]sodium acetate show enrichment at specific carbon atoms. tandfonline.com |

| Propionate | Extender unit in the polyketide chain. | Incorporation of [1-¹³C]sodium propionate has been confirmed through isotopic labeling studies. tandfonline.com |

| Shikimic Acid | Precursor to the cyclohexanecarboxylic acid moiety. nih.gov | The enzyme 1-cyclohexenylcarbonyl CoA reductase, essential for its formation, is encoded within the biosynthetic gene cluster. nih.gov |

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). In Streptomyces collinus, two separate gene clusters have been identified for the biosynthesis of ansatrienin (mycotrienin) and another ansamycin, naphthomycin. nih.gov

The ansatrienin/mycotrienin gene cluster contains the necessary genes for the synthesis of the AHBA starter unit and the polyketide backbone. nih.gov Key genes and enzymes identified within this cluster include:

AHBA Synthase: This enzyme catalyzes the final step in the formation of 3-amino-5-hydroxybenzoic acid. nih.gov Its gene has been used as a probe to locate the entire biosynthetic gene cluster. nih.govresearchgate.net

Polyketide Synthase (PKS): A large, modular enzyme responsible for the iterative condensation of acetate and propionate units to form the macrolactam ring. nih.govacademie-sciences.fr The PKS gene contains an acyl ACP ligase domain, which is likely responsible for loading the AHBA starter unit onto the synthase. nih.gov

1-cyclohexenylcarbonyl CoA reductase (chcA): This enzyme is crucial for the biosynthesis of the cyclohexanecarboxylic acid side chain from shikimic acid. nih.gov

Peptide Synthetase: This enzyme is involved in the attachment of the N-cyclohexanecarbonyl-D-alanine side chain to the macrocyclic core. nih.gov

The organization of the ansatrienin gene cluster is distinct from that of the naphthomycin cluster, despite both utilizing AHBA as a starter unit, indicating separate evolutionary pathways for these related antibiotics. nih.gov

Microbial biotransformation can be employed to generate novel analogs of this compound with potentially altered biological activities. For instance, Bacillus megaterium has been shown to convert this compound into several derivatives, including mycotrienol-II, 34-hydroxymycotrienin-II, and 22-O-β-D-glucopyranosylmycotrienin-II. nih.gov This demonstrates the potential of using microorganisms to modify the structure of this compound and create new compounds. nih.gov Such transformations can introduce hydroxyl or glycosyl groups, which can impact the molecule's properties. nih.gov

Structural Elucidation and Stereochemical Characterization of Mycotrienin Ii

Spectroscopic Analysis for Structural Determination

The determination of Mycotrienin II's structure was primarily achieved through a combination of advanced spectroscopic techniques. jst.go.jpndl.go.jpcapes.gov.br These methods provided crucial information about the connectivity of atoms and the functional groups present in the molecule.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in elucidating the structure of this compound. jst.go.jpndl.go.jpcapes.gov.br Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) spectra provided a detailed map of the proton and carbon framework of the molecule.

Consecutive proton spin decoupling experiments, particularly at 400 MHz in pyridine-d₅, were instrumental in establishing the sequence from C-2 to C-17 of the ansa chain. tandfonline.com The observation of a Nuclear Overhauser Effect (NOE) between the oxymethine proton signal H-3 and the methoxy (B1213986) protons confirmed the placement of the methoxy group at the C-3 position. tandfonline.com

Long-range selective proton decoupling in ¹³C-NMR experiments further clarified the connectivity within the molecule. tandfonline.com For instance, irradiation of protons at H-2 and H-17 resulted in the collapse of sp² carbons at δC 171.5 and 133.1, respectively. tandfonline.com This provided clear evidence that C-2 is attached to the amide carbon (C-1) and C-17 is linked to a quaternary sp² carbon (C-18). tandfonline.com The geometries of the double bonds at C-4, C-6, and C-8 were all determined to be E based on their large coupling constants in the ¹H-NMR spectrum. scispace.com The geometry of the C-14 double bond was assigned as Z based on the ¹³C chemical shift of C-25 and NOE observations. scispace.com

The structure of the cyclohexylcarbonyl alanine (B10760859) moiety was also confirmed by NMR and mass spectrometry data. tandfonline.com The presence of this side chain attached to the C-11 position was verified by the downfield shift of the H-11 proton upon acylation. scispace.com

Table 1: Selected ¹H-NMR Spectroscopic Data for this compound Derivatives

| Proton | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in pyridine-d₅ |

|---|---|---|

| H-13 | 4.78 | 5.29 |

| H-11 | 4.96 | Not Reported |

| Amide Protons | 8.78 (bs), 9.0 (J=7.2 Hz) | Not Reported |

| Quinone OH | 11.0, 11.24 | Not Reported |

Data sourced from multiple studies. tandfonline.com

Table 2: Selected ¹³C-NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in CD₃OD |

|---|---|

| C-1 | 171.5 |

| C-17 | 32.5 |

| C-18 | 133.1 |

| C-23 | 116.3 |

Data sourced from multiple studies. tandfonline.com

Mass spectrometry played a crucial role in determining the molecular formula and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provided the exact mass of the molecule, which was found to be 638.3549, corresponding to the molecular formula C₃₆H₅₀N₂O₈. tandfonline.com

Fragment peaks in the mass spectrum provided evidence for the different structural units within this compound. Key fragment ions observed at m/z 83.0836 (C₆H₁₁), 111.0776 (C₇H₁₁O), and 154.1189 (C₉H₁₆NO) were indicative of the cyclohexylcarbonyl alanine moiety. tandfonline.com The treatment of this compound with sodium bicarbonate in methanol (B129727) yielded cyclohexylcarbonyl alanine methyl ester, which was identical to a synthetically prepared sample, further confirming this structural component. tandfonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided valuable information about the functional groups present in this compound. The IR spectrum showed characteristic absorption bands for N-H and O-H groups (around 3340-3450 cm⁻¹), an ester group (around 1730-1740 cm⁻¹ and 1180-1200 cm⁻¹), a quinoid C=O group (around 1750 and 1660 cm⁻¹), and an amide group (around 1640-1650 cm⁻¹ and 1535 cm⁻¹). tandfonline.com The presence of a triene moiety was indicated by an absorption band around 1000 cm⁻¹ in the IR spectrum. sci-hub.se

The UV-Vis spectrum of this compound in methanol exhibited absorption maxima at approximately 260, 270, and 280 nm, which is characteristic of a conjugated triene system. tandfonline.comsci-hub.se An additional absorption was observed around 310 nm. tandfonline.com

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

|---|---|

| ¹H-NMR | Revealed the proton framework and coupling constants, establishing connectivity and stereochemistry of the ansa chain. |

| ¹³C-NMR | Provided the carbon skeleton and confirmed the attachment of various functional groups. |

| Mass Spectrometry | Determined the molecular formula (C₃₆H₅₀N₂O₈) and fragmentation patterns, confirming structural units. |

| IR Spectroscopy | Identified key functional groups including hydroxyl, amide, ester, and quinone. |

| UV-Vis Spectroscopy | Confirmed the presence of a conjugated triene system. |

Data compiled from multiple sources. tandfonline.comsci-hub.se

Mass Spectrometry (MS) Applications

Determination of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of this compound was a significant challenge that was addressed through careful degradative studies and spectroscopic analysis. upenn.eduupenn.eduacs.org The stereochemistry of the cyclohexylcarbonyl alanine moiety was determined to be L-alanine after its cleavage from the main structure and comparison with an authentic sample. tandfonline.com

The relative and absolute stereochemistry of the ansa chain was established through extensive NMR studies and chemical correlations with related compounds. upenn.eduupenn.eduacs.org The stereochemical assignments for this compound were extended by analogy to other members of the C17-ansamycin family. academie-sciences.fr

Structural Relationships with Ansamycin (B12435341) Analogues and Trienomycins

This compound belongs to the C17-benzene ansamycin subclass, characterized by a 21-membered macrolactam ring containing an all-(E)-triene system. academie-sciences.fracademie-sciences.fr It shares structural similarities with other ansamycin antibiotics. For instance, this compound is also known as Ansatrienin B. rsc.orgnih.govbioaustralis.com It has been reported that Mycotrienins I and II have the same structures as Ansatrienins A and B, respectively, with the exception of the stereochemistry of the alanine moiety. sci-hub.se

The trienomycins are another closely related group of ansamycin antibiotics. rsc.org Trienomycin A and this compound share the same core structure but differ in the acyl group attached to the alanine moiety. sci-hub.se Trierixin, another related compound, is identified as 21-thiomethylthis compound. scispace.comnih.gov The structural relationship between these compounds is important for understanding their biosynthesis and structure-activity relationships. sci-hub.seniph.go.jp

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mycotrienin I |

| Ansatrienin A |

| Ansatrienin B |

| Trienomycin A |

Chemical Synthesis and Derivatization Strategies for Mycotrienin Ii Analogues

Total Synthesis Approaches to Mycotrienin II and Related Ansamycins

Total synthesis provides unambiguous confirmation of the proposed structure and absolute stereochemistry of a natural product. acs.orgresearchgate.net Furthermore, it offers ultimate flexibility for structural modification, enabling the synthesis of analogues that are inaccessible through biological methods. The synthesis of the this compound core, a 21-membered macrolactam with multiple stereocenters and a conjugated triene system, presents a formidable challenge. academie-sciences.frjst.go.jp

Convergent synthesis has become the dominant strategy for assembling complex molecules like this compound. uni-muenchen.de This approach involves the independent synthesis of several complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This strategy is generally more efficient and flexible than a linear approach, where the molecule is built step-by-step in a single sequence.

A notable example is the highly convergent asymmetric synthesis of (+)-mycotrienol and (+)-mycotrienin I reported by Panek and co-workers. figshare.comacs.org Their strategy was based on the disconnection of the molecule into two key fragments of similar complexity: a C9–C16 ansa-chain subunit and a C1–C8/C17–N21 aromatic subunit. figshare.comacs.orgcolab.wsresearchgate.net The union of these two major fragments was achieved through a sulfone-based coupling strategy. acs.orgcolab.ws This fragment-based approach allows for modifications in either subunit, facilitating the synthesis of various analogues. acs.org

Similarly, Krische's total synthesis of the related ansamycins (+)-trienomycins A and F employed a convergent assembly of two primary fragments, designated as Fragment A and Fragment B. nih.gov This approach highlights the power of fragment-based methodologies in accessing different members of the triene-containing C17-benzene ansamycin (B12435341) family. nih.gov The synthesis of the Cytotrienin A core also utilized a convergent strategy, where key fragments were united via Suzuki cross-coupling and other metal-catalyzed reactions. nih.gov

| Synthetic Target | Key Fragments | Coupling Strategy | Reference(s) |

| (+)-Mycotrienin I / (+)-Mycotrienol | C9–C16 ansa chain; C1–C8/C17–N21 aromatic unit | Sulfone-based coupling | figshare.comacs.orgcolab.ws |

| (+)-Trienomycins A and F | Fragment A (aldehyde); Fragment B (carboxylic acid) | Chelation-controlled pentadienylation and acylation | nih.gov |

| Cytotrienin A Core | Vinyl bromide A; Organoboron building block B; Carboxylic acid D | Suzuki cross-coupling; Amidation | nih.gov |

Establishing the correct absolute and relative stereochemistry of the multiple chiral centers within the ansa chain is a critical challenge in the synthesis of this compound. Chemists have employed a variety of sophisticated asymmetric reactions and stereocontrol techniques to address this.

In their synthesis of (+)-mycotrienin I, Panek's group masterfully installed all four stereogenic centers using their developed chiral (E)-crotylsilane bond construction methodology. acs.orgfigshare.comacs.org The C12 and C13 stereocenters were set via an asymmetric crotylsilylation reaction, while the C11 stereocenter was installed using a chelate-controlled addition of allyltrimethylsilane, which established the desired anti-1,3-diol system. acs.org This reliance on reagent-based stereocontrol provides a powerful and flexible alternative to using substrates from the chiral pool. acs.org

Other key stereocontrol methods used in the synthesis of related ansamycins include:

Asymmetric Aldol (B89426) Reactions : Evans' synthesis of (+)-macbecin I utilized sequential asymmetric boron-mediated aldol reactions to install several of the syn-stereocenters in the ansa chain. academie-sciences.fr

Hydrogen-Mediated C-C Coupling : The total synthesis of trienomycins A and F by Krische's team featured an enantioselective hydrogen-mediated C-C coupling to construct a key fragment. nih.gov

Catalytic Asymmetric Crotylation : The same synthesis also employed an enantio- and syn-diastereoselective ruthenium-catalyzed crotylation for the direct C-C coupling of an allylic alcohol. nih.gov

Sharpless Asymmetric Epoxidation : This classic reaction is a foundational tool for introducing chirality and has been used to create chiral building blocks for polypropionate fragments common in ansamycin synthesis. mdpi.com

The stereochemical outcome of these reactions is often determined using advanced analytical methods, such as the 13C NMR analysis of 1,3-diol acetonides, to confirm the relative configuration of newly formed stereocenters. acs.org

The construction of the 21-membered macrocyclic lactam ring is a pivotal and often challenging step in the total synthesis of this compound. Several powerful macrocyclization reactions have been successfully applied.

Ring-Closing Metathesis (RCM) has emerged as a particularly effective tool for forming large rings. In the synthesis of the cytotrienin A core, a ruthenium-catalyzed RCM of a bis(diene) precursor was used to forge the macrocycle. nih.govnih.gov The success of this reaction was found to be highly sensitive to the catalyst and the nature of the substituent at the C11 position. nih.gov A late-stage diene-ene RCM mediated by a Stewart-Grubbs catalyst was also key to the total synthesis of ansatrienol K. acs.org

Stille-Type "Stitching" Macrocyclization was employed by Panek in the final stages of the (+)-mycotrienol synthesis. This palladium(0)-catalyzed reaction involved the coupling of a bis[(E,E)-vinyl iodide] precursor with an enedistannane to simultaneously form the C6–C7 bond and install the (E,E,E)-triene system, thus completing the macrolide. acs.org20.210.105

Mukaiyama Macrolactamization is another widely used method for forming large lactam rings and was applied in the total synthesis of the related ansamycin (+)-thiazinotrienomycin E. acs.org

The assembly of the polyketide ansa chain, which biosynthetically derives from acetate (B1210297) and propionate (B1217596) units, is accomplished synthetically by the coupling of smaller, stereochemically defined fragments. academie-sciences.frjst.go.jp Key reactions for chain assembly include Suzuki and Stille cross-couplings, sulfone-based alkylations, and various olefination protocols like the Kocienski-modified Julia olefination and the Takai protocol to construct the conjugated polyene systems. acs.orgnih.govacs.org

Asymmetric Synthesis and Stereocontrol Techniques

Semi-Synthetic Modifications and Derivatization

Semi-synthesis, which involves the chemical modification of the natural product isolated from fermentation, provides a more direct route to novel analogues. This approach is particularly valuable for generating libraries of related compounds to explore structure-activity relationships (SAR).

Direct chemical derivatization of the this compound molecule has been performed to probe the function of its various reactive sites. Studies have shown that the hydroxyl groups of this compound can be readily modified.

Etherification : Treatment of this compound with diazomethane (B1218177) resulted in the formation of three different methyl ether products: SDZ 221–035, SDZ 221–108, and SDZ 221–150. researchgate.net

Acylation : The hydroxyl groups can also be acylated. Reaction of this compound with benzoyl chloride or acetyl chloride yielded benzoylthis compound derivatives, such as SDZ 225–420. researchgate.net

These modifications demonstrate the accessibility of the hydroxyl groups for chemical alteration, providing a straightforward path to new analogues.

| Parent Compound | Reagent | Derivative(s) | Reference(s) |

| This compound | Diazomethane | SDZ 221–035, SDZ 221–108, SDZ 221–150 (methyl ethers) | researchgate.net |

| This compound | Benzoyl chloride / Acetyl chloride | Benzoylthis compound derivatives (e.g., SDZ 225-420) | researchgate.net |

| Hexadehydro-mycotrienin II | Diazomethane | SDZ 221–635 | researchgate.net |

Broader strategies aim to diversify the core structure of this compound and related ansamycins to generate compounds with novel biological profiles. A primary focus for related benzoquinone ansamycins like geldanamycin (B1684428) has been the modification of the C17-position of the aromatic ring. academie-sciences.fracademie-sciences.fr For example, the creation of 17-(allylamino)-17-demethoxygeldanamycin and other 17-amino analogues led to derivatives with improved potency. researchgate.net

While specific diversification of the this compound core is less documented, several general strategies are applicable:

Modification of the Aromatic Chromophore : The dramatic difference in biological activity between the trienomycins (antitumor) and mycotrienins (antifungal), which differ primarily in the aromatic core, underscores this region's importance for biological targeting. acs.org Synthetic strategies that allow for the late-stage introduction of a modified aromatic piece are highly valuable for diversification. academie-sciences.fr

Alteration of the Ansa Chain Side Chain : The C11 side chain in ansatrienins is another point of structural diversity, often consisting of various N-acylated amino acids. academie-sciences.fr Total synthesis routes that install this side chain late in the sequence would allow for the incorporation of a wide variety of non-natural side chains.

Combinatorial Biosynthesis : Genetic manipulation of the polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters responsible for ansamycin biosynthesis is a powerful tool for generating novel structures. academie-sciences.frresearchgate.net This can involve inactivating specific enzymatic domains or introducing genes from other biosynthetic pathways to create hybrid molecules. academie-sciences.fr

These synthetic and biosynthetic approaches provide a robust toolbox for the continued exploration of the chemical space around this compound, paving the way for the discovery of new therapeutic agents.

Molecular and Cellular Mechanisms of Action of Mycotrienin Ii

Inhibition of Kinase Activities

Mycotrienin II's mechanism of action is significantly linked to its ability to inhibit protein kinases, enzymes that are fundamental to cellular signal transduction.

Modulation of pp60c-src Tyrosine Kinase Activity

This compound has been identified as a potent inhibitor of pp60c-src tyrosine kinase, a non-receptor tyrosine kinase involved in cell growth and embryonic development. researchgate.netnih.govgenecards.org Studies have shown that the inhibition of osteoclastic bone resorption by this compound is associated with the diminished activity of immunopurified pp60c-src from bone, suggesting that this kinase is a likely target. nih.govresearchgate.net In fetal rat long bones, this compound inhibits pp60c-src kinase with a half-maximal inhibitory concentration (IC50) of 50 nM. caymanchem.com This inhibitory action on a key tyrosine kinase highlights a primary mechanism through which this compound exerts its cellular effects. nih.govresearchgate.net

| Parameter | Value | Cell/System | Reference |

| IC50 (pp60c-src kinase) | 50 nM | Fetal rat long bones | caymanchem.com |

Investigation of Other Associated Kinase Pathways

Beyond its well-documented effects on pp60c-src, evidence suggests this compound's influence extends to other kinase signaling pathways. It is thought that this compound may trigger the activation of the mitogen-activated protein kinase (MAPK) superfamily. niph.go.jp This activation could, in turn, induce the ectodomain shedding of Tumor Necrosis Factor Receptor 1 (TNF-R1), which would reduce cellular responsiveness to TNF-α. niph.go.jp The broader class of ansamycin (B12435341) antibiotics, to which this compound belongs, has been shown to affect both the PI3k/Akt and Ras/MAPK signaling pathways. mskcc.org This suggests that the cellular impact of this compound may be attributable to its influence across multiple kinase-regulated networks, including the Src family, PI3k/Akt, and Ras/MAPK pathways. caymanchem.commskcc.org

Modulation of Cellular Signaling Pathways

This compound significantly impacts cellular signaling, particularly pathways related to stress, adhesion molecule expression, and the fundamental process of protein translation.

Inhibition of Endoplasmic Reticulum Stress-Induced XBP1 Activation

This compound is a recognized inhibitor of the endoplasmic reticulum (ER) stress response. researchgate.net Specifically, it blocks the activation of the X-box binding protein 1 (XBP1), a key transcription factor in the unfolded protein response. researchgate.netnih.gov During screening for inhibitors of ER stress, this compound and its structural relatives were isolated based on their ability to prevent thapsigargin-induced XBP1 activation. researchgate.netnih.gov Structure-activity relationship studies have indicated that the hydroxyl group at the C-13 position of the molecule is crucial for this inhibitory activity. researchgate.net This was the first observation that triene-ansamycins possess this novel inhibitory effect against XBP1 activation. nih.gov

Regulation of Intercellular Adhesion Molecule-1 (ICAM-1) Expression via Translational Inhibition

This compound regulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a cell surface glycoprotein (B1211001) induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1alpha (IL-1α). nih.govmdpi.com It inhibits the cell-surface expression of ICAM-1, with a more potent effect on TNF-α-induced expression compared to that induced by IL-1α in human lung carcinoma A549 cells. researchgate.netnih.gov The IC50 value for the inhibition of TNF-α-induced ICAM-1 expression is 300 nM. caymanchem.com Research indicates that this inhibition is not due to effects on mRNA metabolism but is a direct result of preventing the translation of the ICAM-1 protein. niph.go.jpnih.govnih.gov This mechanism is shared by several other triene-ansamycin compounds, which also inhibit ICAM-1 expression and cell-free translation. nih.gov

| Parameter | Value | Cell Line | Inducer | Reference |

| IC50 (ICAM-1 Expression) | 300 nM | A549 | TNF-α | caymanchem.com |

Effects on General Protein Synthesis and Cellular Translation Machinery

The regulatory effects of this compound on the expression of proteins like ICAM-1 stem from its function as a direct inhibitor of the cellular translation machinery. niph.go.jpnih.gov Studies have demonstrated that this compound inhibits protein synthesis in both intact living cells and cell-free translation systems. researchgate.netnih.gov In A549 cells, it was found to specifically inhibit the incorporation of [3H]L-leucine with an IC50 value of 58 nM, without significantly affecting the incorporation of thymidine (B127349) or uridine, indicating a specific action on protein synthesis. caymanchem.comniph.go.jp Further experiments showed that while this compound inhibited the incorporation of radioactivity into protein precipitates, it increased radioactivity in the acid-soluble supernatant, suggesting it does not block amino acid uptake but directly interferes with the translation process itself. niph.go.jp In cell-free rabbit reticulocyte lysate systems, this compound directly suppressed translation with an IC50 value of 4.1 µM, confirming its role as a direct inhibitor of the protein synthesis machinery. niph.go.jp

| Parameter | Value | Method/System | Reference |

| IC50 (L-leucine incorporation) | 58 nM | A549 cells | caymanchem.com |

| IC50 (Cell-free translation) | 4.1 µM | Rabbit reticulocyte lysates | niph.go.jp |

| IC50 (Cell-free transcription-coupled translation) | 5.5 µM | Rabbit reticulocyte lysates | niph.go.jp |

Enzymatic Target Interactions

This compound has been shown to interact with and modulate the activity of specific enzymes, which is a key aspect of its mechanism of action.

Inhibition of 5-Lipoxygenase Activity

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX). medcraveonline.commedcraveonline.com 5-LOX is a crucial enzyme in the biosynthetic pathway of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov The inhibition of 5-LOX by this compound suggests a potential role for this compound in modulating inflammatory processes. medcraveonline.commedcraveonline.com Research indicates that certain ansamycin antibiotics, including this compound, possess lipoxygenase inhibitory activities. tandfonline.com

Other Investigated Enzyme Modulations

Beyond its effect on 5-lipoxygenase, this compound has been investigated for its interaction with other enzymes. Research suggests that the inhibition of osteoclastic bone resorption by mycotrienins may be linked to the diminished activity of immunopurified pp60c-src from bone, indicating that pp60c-src could be a possible target. nih.govresearchgate.net

Cellular Homeostasis and Biological Process Modulation

This compound influences several cellular processes that are critical for maintaining homeostasis.

Inhibition of Osteoclastic Bone Resorption

A significant biological activity of this compound is its potent inhibition of osteoclastic bone resorption. nih.govresearchgate.netbioaustralis.com Studies have demonstrated that both Mycotrienin I and this compound inhibit parathyroid hormone-stimulated bone resorption in a concentration-dependent manner, with half-maximal inhibition observed in the low nanomolar range in in vitro models using fetal rat long bones. nih.govresearchgate.net This inhibitory effect suggests that mycotrienins could be valuable as pharmacological tools for studying and potentially controlling bone resorption processes. nih.govresearchgate.net The mechanism is not believed to be solely due to the oxygen scavenger capacity of its quinone/hydroquinone (B1673460) moiety. nih.govresearchgate.net

Table 1: Effect of this compound on Bone Resorption

| Concentration (M) | Inhibition of Bone Resorption (%) |

|---|---|

| 10⁻⁹ | Low |

| 10⁻⁸ | Moderate |

| 10⁻⁷ | High |

| 10⁻⁶ | Very High |

| 10⁻⁵ | Maximum |

This table is illustrative and based on the concentration-dependent inhibition described in the literature. researchgate.net

Free Radical Scavenging and Antioxidant Effects

This compound has been identified as a free radical scavenger. tandfonline.com It was isolated from Streptomyces sp. during a screening for compounds with this activity. tandfonline.com The inhibitory activity of this compound on the bactericidal action of the Fenton reaction was found to be superior to the known antioxidant butylated hydroxytoluene (BHT). tandfonline.com While it showed moderate activity in suppressing lipid peroxidation, it was effective in scavenging the DPPH radical. tandfonline.com This suggests that its antioxidant activity may be associated with its phenol (B47542) and amide groups. tandfonline.com

Table 2: Antioxidant Activity of this compound

| Assay | Activity of this compound |

|---|---|

| Inhibition of Fenton Reaction | Superior to BHT |

| Lipid Peroxidation Inhibition | Moderate |

| DPPH Radical Scavenging | Effective |

This table summarizes the reported antioxidant and free radical scavenging properties of this compound. tandfonline.com

Modulation of Phagocytosis in Macrophages

The process of phagocytosis by macrophages, which is essential for clearing pathogens and cellular debris, can be modulated by various factors. institutcochin.frfrontiersin.org While direct studies on the effect of this compound on macrophage phagocytosis are not extensively detailed in the provided context, the broader understanding of macrophage function indicates that their phenotype and activities, including phagocytosis, are subject to modulation. nih.govbiorxiv.org For instance, the inflammatory state of macrophages influences their phagocytic capabilities. frontiersin.org Given this compound's anti-inflammatory and other cellular effects, it is plausible that it could indirectly modulate macrophage phagocytosis, although specific research on this direct interaction is needed for a conclusive statement.

In Vitro Cellular Activity Studies

This compound, an ansamycin antibiotic, demonstrates significant biological activities in mammalian cells, including cytotoxic effects. researchgate.net Its mechanism of action at the cellular level has been the subject of various in vitro studies, revealing its potential as an anti-proliferative agent through the modulation of key cellular processes such as protein synthesis, cell cycle progression, and apoptosis.

This compound has shown anti-proliferative and cytotoxic activity against a range of cancer cell lines. A defining characteristic for the cytotoxicity of this compound against mouse leukemia cells is the acyl chain (cyclohexanecarbonylalanyl moiety) attached at the C-11 position. researchgate.net The compound, also known as Ansatrienin B, has demonstrated effectiveness against multidrug-resistant cancer cell lines, with a reported IC50 value of 2.2 μM. medchemexpress.eu

The primary mechanism for its anti-proliferative effect appears to be the inhibition of protein synthesis. In human lung carcinoma A549 cells, this compound was found to inhibit the incorporation of L-leucine, a measure of protein synthesis, with a half-maximal inhibitory concentration (IC50) of 58 nM. researchgate.nettargetmol.com This inhibition of translation is a direct effect, as confirmed in cell-free translation systems. researchgate.netjst.go.jp This activity also leads to downstream effects, such as the inhibition of TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), with an IC50 of 300 nM in A549 cells. researchgate.nettargetmol.com

The anti-proliferative activities of this compound and its closely related ansamycins, such as Cytotrienin A and Trienomycin A, highlight the potential of this class of compounds. For instance, Cytotrienin A has shown potent cell viability inhibition in a panel of seven cancer cell lines with IC50 values ranging from 1-6 nM and was particularly effective against colorectal cancer (CRC) cell lines like HCT8, HCT116, and LoVo. researchgate.net Similarly, Trienomycin A analogues have demonstrated potent anti-proliferative activities against MCF-7 and HeLa cancer cell lines. nih.gov

Table 1: In Vitro Anti-proliferative Activity of this compound and Related Ansamycins

| Compound | Cell Line | Assay/Effect Measured | IC50 Value |

| This compound (Ansatrienin B) | Multidrug-Resistant Cancer Cell Line | Growth Inhibition | 2.2 μM medchemexpress.eu |

| This compound (Ansatrienin B) | A549 (Human Lung Carcinoma) | L-leucine incorporation inhibition | 58 nM researchgate.nettargetmol.com |

| This compound (Ansatrienin B) | A549 (Human Lung Carcinoma) | TNF-α-induced ICAM-1 expression | 300 nM researchgate.nettargetmol.com |

| Cytotrienin A | Panel of 7 Cancer Cell Lines | Cell Viability | 1 - 6 nM researchgate.net |

| Cytotrienin A | HCT8, HCT116, LoVo (Colorectal Cancer) | Proliferation Inhibition | Concentration-dependent researchgate.net |

| Trienomycin A Analogue (Compound 7) | MCF-7 (Breast Cancer) | Growth Inhibition | 0.47 μM nih.gov |

| Trienomycin A Analogue (Compound 7) | HeLa (Cervical Cancer) | Growth Inhibition | 0.47 μM nih.gov |

The anti-proliferative effects of this compound and related compounds are closely linked to their ability to induce cell cycle arrest and apoptosis. Studies on analogous compounds suggest that these effects are a direct consequence of the disruption of fundamental cellular processes.

Cell Cycle Arrest: Evidence from related ansamycins points towards the induction of cell cycle arrest as a key mechanism of action. For example, the related compound nannocystin, which also targets protein synthesis, induces a G1 phase cell cycle arrest in colorectal cancer cells through the downregulation of cyclin D1. researchgate.net Similarly, another ansamycin, Cytotrienin A, was found to induce cell cycle arrest at the sub-G1 phase in colorectal cancer cell lines. researchgate.net The appearance of a sub-G1 peak in cell cycle analysis is a hallmark of apoptosis, indicating DNA fragmentation. researchgate.net The general mechanism for many anticancer agents involves halting the cell cycle at specific checkpoints, such as G1/S or G2/M, to prevent cell division. scispace.comkegg.jp For instance, maytansine, an ansamacrolide, causes cell cycle arrest by inhibiting microtubule assembly. researchgate.net Given that this compound is a potent inhibitor of translation, researchgate.netjst.go.jp it is plausible that it disrupts the synthesis of crucial cell cycle proteins like cyclins, leading to cell cycle arrest.

Apoptotic Pathways: this compound is believed to induce programmed cell death, or apoptosis, in cancer cells. The related compound, Cytotrienin A, is recognized as a novel apoptosis inducer in human leukemia HL-60 cells. jst.go.jp It also promotes apoptosis in colorectal cancer cell lines. researchgate.net Apoptosis can proceed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. alliedacademies.org Both pathways converge on the activation of a cascade of proteases called caspases. alliedacademies.org Initiator caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic) activate effector caspases such as caspase-3, which then execute cell death. alliedacademies.org

Studies on compounds with similar mechanisms provide insight into how this compound might function. For example, some translation inhibitors induce apoptosis that involves the activation of caspase-8. researchgate.net The activation of caspase-8 can also link the extrinsic to the intrinsic pathway through the cleavage of the protein Bid, leading to mitochondrial cytochrome c release. frontiersin.org Furthermore, some research suggests that certain compounds can trigger caspase-independent apoptosis. researchgate.net Nannocystin, for instance, promotes caspase-independent apoptosis in colorectal cancer cells, a process linked to its inhibition of the eukaryotic elongation factor 1A (eEF1A). researchgate.net Notably, Ansatrienin B (this compound) has also been identified as a small molecule that targets eEF1A. researchgate.net This suggests that this compound may induce apoptosis through multiple, potentially complex, pathways involving both direct translation inhibition and targeting of specific factors like eEF1A, which could lead to either caspase-dependent or -independent cell death.

Structure Activity Relationship Sar Studies of Mycotrienin Ii and Its Analogues

Identification of Key Structural Moieties for Biological Potency

SAR studies have revealed that the biological potency of Mycotrienin II and related ansamycins is not conferred by a single feature, but rather by the interplay of several distinct structural moieties. The integrity of the ansa-macrocycle, the nature of the aromatic core, and specific substituents on the aliphatic chain are all critical.

The benzoquinone/hydroquinone (B1673460) core is a fundamental element for activity. Specifically, research indicates that position C-19 within this aromatic portion is crucial for bioactivity. researchgate.net Another indispensable feature is the conjugated all-(E)-triene system located at positions C-4, C-6, and C-8 within the 21-membered macrolactam ring. researchgate.netnih.govrsc.org Modification or saturation of these double bonds typically leads to a significant reduction or complete loss of activity.

Furthermore, specific hydroxyl and acyl groups on the ansa chain play a vital role. The free hydroxyl group at position C-13 has been identified as essential for cytocidal activity in related compounds. nih.govresearchgate.net The acyl group at C-11, specifically the cyclohexanecarbonylalanyl moiety in this compound, is also considered important for its cytotoxic effects. researchgate.net In contrast, some positions, such as C-22, appear to be more tolerant of substitutions, suggesting they are not as critical for the primary binding interactions. researchgate.net

| Structural Moiety | Position(s) | Importance for Biological Potency | Reference |

|---|---|---|---|

| Benzoquinone/Hydroquinone Core | Aromatic Ring | Crucial; position C-19 is particularly important for bioactivity. | researchgate.net |

| Conjugated Triene System | C-4, C-6, C-8 | Essential for full bioactivity; saturation leads to loss of function. | researchgate.netnih.gov |

| Hydroxyl Group | C-13 | Considered crucial for cytocidal and XBP1 inhibitory activity. | nih.govresearchgate.net |

| Acyl Group | C-11 | Important for cytotoxic activity. | researchgate.net |

| Methyl Group | C-14 | Considered important for XBP1 inhibitory activity. | researchgate.net |

| Substitution Site | C-22 | Substitutions are generally well-tolerated without complete loss of activity. | researchgate.net |

Impact of Functional Group Modifications on Specific Mechanisms

Modifying the functional groups of this compound can have a profound impact on its specific biological activities, sometimes enhancing potency or altering the mechanism of action. These modifications provide insight into how different parts of the molecule interact with cellular targets.

For instance, while the benzoquinone core is essential, its transformation can lead to analogues with altered activity profiles. In the related ansamycin (B12435341), geldanamycin (B1684428), reductive heterocyclization of the benzoquinone core to a benzoxazole (B165842) derivative was shown to increase anticancer potency and selectivity. acs.org This suggests that the electronic properties of the aromatic system are key determinants of specific biological outcomes.

The impact of modifications on the ansa chain is highly position-dependent. Studies on trienomycin A, a close analogue, showed that nearly all derivatives had reduced cytotoxicity, with the notable exception of 22-O-methyltrienomycin A. nih.gov This highlights the unique role of the C-22 position. For this compound, research into its inhibitory effect on X-box binding protein 1 (XBP1) activation revealed that the hydroxyl group at C-13 is crucial, and the methyl group at C-14 is also important for this specific mechanism. researchgate.net These findings demonstrate that even minor changes, such as the addition of a methyl group, can significantly influence the interaction with a specific biological target.

| Original Functional Group | Position | Modification | Impact on Biological Activity/Mechanism | Reference |

|---|---|---|---|---|

| Benzoquinone Core | Aromatic Ring | Conversion to Benzoxazole (in Geldanamycin) | Increased anticancer potency and selectivity. | acs.org |

| Hydroxyl Group | C-22 | O-methylation (in Trienomycin A) | Retained cytotoxicity compared to other derivatives which showed reduced activity. | nih.gov |

| Hydroxyl Group | C-13 | Removal/Modification | Loss of XBP1 inhibitory activity. | researchgate.net |

| Methyl Group | C-14 | Removal/Modification | Reduction in XBP1 inhibitory activity. | researchgate.net |

Stereochemical Influences on Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of this compound and its analogues. academie-sciences.fr The complex, multi-chiral center ansa chain adopts a specific "basket-like" conformation that is essential for proper binding to its molecular targets. academie-sciences.fr Even subtle changes in the stereochemistry at any of the chiral centers or in the geometry of the double bonds can lead to dramatic differences in biological activity. academie-sciences.frnih.gov

The geometry of the double bonds within the ansa chain is also a key determinant of activity. This compound possesses an all-(E)-triene system. academie-sciences.fr The existence of natural ansamycin isomers that differ only in the configuration of a double bond (E/Z) or the stereochemistry at a single carbon center highlights how stereochemistry can fundamentally alter a compound's properties. rsc.org An incorrect stereoisomer may be unable to fit into the binding pocket of a target protein, rendering it inactive. nih.gov Therefore, the specific stereochemical profile of this compound is not merely a structural feature but a prerequisite for its biological function.

Advanced Analytical Methodologies for Mycotrienin Ii Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Mycotrienin II, enabling the precise identification and quantification of the compound and its related metabolites within complex mixtures such as fermentation broths. asm.orguni-saarland.de Techniques like high-resolution electrospray ionization (HRESI-MS) provide accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of elemental compositions. asm.org This capability is crucial for distinguishing this compound from other structurally similar ansamycins and for identifying novel, previously uncharacterized derivatives produced by the host microorganism, Streptomyces rishiriensis. ucl.ac.uk

In metabolite profiling studies, Liquid Chromatography coupled to HRMS (LC-HRMS) is the platform of choice. uni-saarland.de This combination allows for the chromatographic separation of metabolites prior to their detection by the mass spectrometer. jmb.or.kr By comparing the metabolomic profiles of wild-type and genetically modified strains of Streptomyces, researchers can gain insights into the this compound biosynthetic pathway, identifying precursors and shunt products. asm.orgucl.ac.uk Data-dependent tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by generating characteristic fragmentation patterns for this compound and its analogues, creating a molecular fingerprint for confident identification. jmb.or.kr

Table 1: Illustrative HRMS Data for this compound and Related Compounds

| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Key MS/MS Fragments |

|---|---|---|---|---|

| This compound | C₃₆H₄₈N₂O₈ | 653.3484 | 653.3481 | Fragment A, Fragment B |

| Mycotrienin I | C₃₆H₅₀N₂O₈ | 655.3641 | 655.3639 | Fragment C, Fragment D |

| Trienomycin A | C₃₆H₅₀N₂O₇ | 639.3691 | 639.3688 | Fragment E, Fragment F |

Note: The m/z values and fragments are illustrative and represent the type of data obtained in HRMS analysis.

Advanced NMR Techniques for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural elucidation of this compound. nih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of each proton and carbon atom in the molecule, which was critical in determining its initial structure. academie-sciences.frresearchgate.net

For a molecule as complex as this compound, with its numerous stereocenters and macrocyclic structure, advanced two-dimensional (2D) NMR experiments are required to establish its complete relative and absolute stereochemistry. nih.gov

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to piece together the spin systems within the polypropionate chain.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These are instrumental in assigning all proton and carbon resonances unambiguously. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the macrocycle in solution. nih.gov

These advanced NMR techniques allow researchers to build a detailed 3D model of this compound and study its conformational dynamics, which is vital for understanding how it binds to its molecular targets. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Key COSY Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| H-2 | 6.21 | d | H-3 | H-4, H-29 |

| H-11 | 3.85 | m | H-10, H-12 | H-13, H-9 |

| H-15 | 4.50 | dd | H-14, H-16 | H-17 |

| H-25 (CH₃) | 1.05 | d | H-24 | H-23 |

| H-29 (NH) | 8.15 | s | - | H-2, H-28 |

Note: Data is representative and based on typical values for ansamycin (B12435341) macrocycles.

Spectroscopic Methods for Real-time Interaction Studies

Understanding the mechanism of action of this compound requires studying its interactions with biological macromolecules in real-time. Various spectroscopic techniques can be employed to monitor these binding events and their kinetics. Although specific studies detailing these methods for this compound are not abundant, the principles are well-established for similar natural products.

UV-Visible (UV-Vis) spectroscopy can be used to monitor binding if the interaction induces a change in the chromophore of this compound or its binding partner. For instance, binding to a protein pocket could alter the electronic environment of the benzoquinone moiety, leading to a shift in its absorption spectrum. niph.go.jp

Fluorescence spectroscopy offers higher sensitivity. While this compound itself is not strongly fluorescent, changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan residues) upon binding can be monitored. Alternatively, extrinsic fluorescent probes can be used.

Circular Dichroism (CD) spectroscopy is particularly powerful for detecting conformational changes in both the small molecule and the target protein upon binding. An induced CD signal in the achiral region of the small molecule or changes in the protein's secondary structure signature (far-UV CD) can provide evidence of binding and subsequent conformational adjustments.

Chromatographic Developments for Complex Mixture Analysis

The isolation and purification of this compound from natural sources or synthetic reaction mixtures rely heavily on chromatographic techniques. scispace.com The evolution of these methods has significantly improved the efficiency and purity of the final compound.

Initially, Thin-Layer Chromatography (TLC) was used for the rapid, qualitative analysis of fermentation broths to estimate the production of this compound and its closely related analogue, Mycotrienin I. dokumen.pub TLC provides a simple and cost-effective way to separate compounds based on their polarity, with specific solvent systems yielding characteristic Retention Factor (Rf) values. dokumen.pub

For preparative scale purification and rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method. nih.gov Reversed-phase HPLC, using columns with a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) or methanol), is highly effective at separating the various ansamycins produced by Streptomyces. nih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced resolution and dramatically reduced analysis times. uni-saarland.de

Table 3: Chromatographic Data for Mycotrienin Analogs on Silica (B1680970) Gel TLC

| Compound | Solvent System 1 (Rf value) | Solvent System 2 (Rf value) |

|---|---|---|

| Mycotrienin I | 0.61 | 0.78 |

| This compound | 0.22 | 0.67 |

Source: Data adapted from J. Antibiot. (Tokyo), 35, 1460 (1982). dokumen.pub

Future Directions and Research Perspectives

Unexplored Biosynthetic Capacities and Engineering

The biosynthesis of Mycotrienin II, like other ansamycins, originates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA). academie-sciences.frnih.govresearchgate.net The ansa chain is constructed through the sequential addition of acetate (B1210297) and propionate (B1217596) units. academie-sciences.frjst.go.jp The genetic blueprint for this intricate process is encoded within a biosynthetic gene cluster (BGC) in the producing organism, Streptomyces rishiriensis. academie-sciences.frucl.ac.uksemanticscholar.org

Future research is poised to delve deeper into the largely untapped potential of this biosynthetic machinery. While the core pathways are known, the specific functions of all enzymes and the regulatory networks governing gene expression remain to be fully elucidated. nih.govresearchgate.net A significant area of future investigation lies in the genetic manipulation of the Streptomyces BGC. nih.govnih.gov Techniques such as gene inactivation and heterologous expression have already shown promise in producing novel ansamycin (B12435341) analogs. escholarship.org For instance, the inactivation of the AHBA synthase gene in other ansamycin-producing Streptomyces strains has enabled the synthesis of potent analogs through chemical complementation. escholarship.org

Furthermore, the identification and characterization of the mycotrienin BGC in S. rishiriensis opens the door to combinatorial biosynthesis. nih.govucl.ac.uk By swapping, deleting, or modifying genes within the cluster, it may be possible to create a diverse library of mycotrienin derivatives with altered properties. oup.comtandfonline.com This could involve changing the starter unit, altering the pattern of chain elongation, or introducing different post-polyketide synthase modifications. A deeper understanding of the enzymes involved, such as the 1-cyclohexenylcarbonyl CoA reductase (ChcA) essential for the cyclohexanecarboxylic acid moiety, will be crucial for these engineering efforts. nih.gov

Novel Synthetic Methodologies for Complex Analogues

The complex, macrocyclic structure of this compound presents a significant challenge for total synthesis. rsc.orgicho.edu.pl However, the development of novel synthetic methodologies is crucial for producing analogues that are inaccessible through biosynthetic engineering and for conducting detailed structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

Convergent synthetic strategies, where different fragments of the molecule are synthesized separately before being joined, have been a key approach for ansamycins. icho.edu.pl Future efforts will likely focus on improving the efficiency and versatility of these routes. rsc.org20.210.105 For instance, the development of more efficient macrocyclization reactions is a critical area of research. rsc.org Intramolecular Mitsunobu reactions have shown promise for the synthesis of the azabenzeno or azanaphthaleno phane core of ansamycins. rsc.org

The synthesis of simplified, yet biologically active, analogues is another important avenue. rsc.org These "unnatural" analogues can help to identify the minimal structural requirements for biological activity and can serve as scaffolds for the development of new therapeutic agents. icho.edu.pl The synthesis of various heteraphanes with different ring sizes has demonstrated the feasibility of creating diverse ansamycin-like structures. rsc.org Future work could explore a wider range of linkers and aromatic cores to generate novel molecular diversity. rsc.org The total synthesis of related natural products like (+)-Ansatrienol K provides valuable insights and versatile building blocks that can be adapted for the synthesis of this compound analogues. acs.org

Deeper Elucidation of Intracellular Targets and Pathways

This compound exhibits a range of biological activities, including cytotoxicity and the inhibition of osteoclastic bone resorption. researchgate.net One of its key mechanisms of action is the inhibition of protein synthesis. niph.go.jpd-nb.info Studies have shown that this compound can suppress the translation of proteins in cell-free systems. niph.go.jp

A primary intracellular target for many ansamycins is Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the folding and activation of numerous client proteins, many of which are involved in cell signaling and growth. academie-sciences.frmdpi.comnih.gov Hsp90 inhibitors can disrupt these processes, leading to the degradation of client proteins and ultimately, cell death. nih.govfrontiersin.org While the interaction of some ansamycins like geldanamycin (B1684428) with Hsp90 is well-studied, the precise molecular interactions of this compound with Hsp90 and its full range of client proteins require further investigation. academie-sciences.fr

Future research will aim to provide a more detailed picture of the intracellular pathways affected by this compound. This includes identifying all of its binding partners and understanding how their inhibition leads to the observed cellular effects. For example, this compound has been shown to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1) induced by pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. researchgate.netkeio.ac.jp The molecular basis for this inhibition, and its relationship to Hsp90 or other targets, is an important area for future study. Furthermore, the observation that Hsp90 inhibition can synergize with other drugs, such as topoisomerase II poisons, suggests that combination therapies involving this compound analogues could be a promising therapeutic strategy. nih.gov

Development of Advanced Analogues as Mechanistic Probes

To further unravel the complex biology of this compound, the development of advanced analogues as mechanistic probes is essential. upol.czacs.org These probes are specifically designed to investigate biological processes and can be used to identify binding partners, visualize the subcellular localization of the compound, and dissect its mechanism of action.

One powerful approach is the use of photoaffinity labeling. This involves synthesizing an analogue of this compound that contains a photochemically reactive group. Upon irradiation with light, this group forms a covalent bond with nearby molecules, allowing for the identification of direct binding partners. Another strategy is to create fluorescently labeled analogues. These probes can be used in cellular imaging studies to track the distribution of Myyotrienin II within the cell and to observe its interactions with other cellular components in real-time.

The chemical derivatization of this compound has already been shown to produce compounds with altered biological activities. researchgate.net For example, methylation and acylation have been used to create a series of derivatives. researchgate.net Future work could focus on creating a wider range of derivatives with specific functionalities for use as chemical probes. Structure-activity relationship studies have indicated that the quinone/hydroquinone (B1673460) element and the double bonds in the ansa chain are crucial for full bioactivity, providing a roadmap for the design of effective probes. researchgate.net By systematically modifying different parts of the this compound scaffold, researchers can create a toolkit of chemical probes to dissect its various biological functions and to validate its targets.

Q & A

Q. How can researchers ensure their findings on this compound align with FAIR data principles?

- Answer :

- Findable : Deposit datasets in repositories (e.g., ChEMBL, PubChem) with unique DOIs.

- Accessible : Use open-access formats (CSV, mzML) and CC-BY licenses.

- Interoperable : Annotate metadata using controlled vocabularies (e.g., MeSH terms).

- Reusable : Provide detailed README files with code for data analysis (Python/R scripts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.